molecular formula C8H10N4O2 B1221696 1-(4-Nitrophenyl)-3,3-dimethyltriazene CAS No. 7227-92-1

1-(4-Nitrophenyl)-3,3-dimethyltriazene

Cat. No.: B1221696
CAS No.: 7227-92-1
M. Wt: 194.19 g/mol
InChI Key: KUUFZOFMKVIAAW-UHFFFAOYSA-N
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Description

Overview of Triazene (B1217601) Chemistry and Structural Diversity

Triazenes are a class of compounds containing a chain of three nitrogen atoms, distinguished by the diazoamino functional group (-N=N-N). numberanalytics.comresearchgate.net The general structure is represented as R¹-N=N-NR²R³, where R¹, R², and R³ can be various organic groups. numberanalytics.com This unique arrangement of nitrogen atoms imparts high reactivity and versatility, making triazenes valuable intermediates in organic synthesis. numberanalytics.com The chemistry of triazenes dates back to the early 20th century, but has seen a significant resurgence in interest due to modern advancements in synthetic methods. numberanalytics.com

The reactivity of a triazene is largely governed by the substituents attached to the nitrogen atoms. numberanalytics.com A key reaction pathway for triazenes involves their decomposition, which can generate highly reactive intermediates such as diazonium ions. numberanalytics.com This property is harnessed in a variety of synthetic transformations. numberanalytics.com Despite their utility, the stability of triazenes can be a challenge, as they may be prone to decomposition under certain conditions, influenced by factors like temperature, solvent, and the nature of the substituents. numberanalytics.com

Classification and Nomenclature of Aryl-Substituted Triazenes

Aryl-substituted triazenes are compounds where at least one of the substituents on the triazene core is an aryl group—a functional group derived from an aromatic ring. wikipedia.orgaidic.it The simplest aryl group is phenyl (C₆H₅-), derived from benzene (B151609). wikipedia.org Aryl triazenes are valuable reagents in organic synthesis, often used in arylation reactions where they transfer an aryl group to another molecule. aidic.it

The nomenclature of these compounds follows systematic rules. The compound 1-(4-Nitrophenyl)-3,3-dimethyltriazene is classified as a 1,3-disubstituted triazene. The numbering of the triazene chain begins at the aryl-substituted nitrogen.

1-(4-Nitrophenyl): This indicates that a 4-nitrophenyl group (a benzene ring substituted with a nitro group at the para position) is attached to the first nitrogen (N1) of the triazene chain.

3,3-dimethyl: This signifies that two methyl groups are attached to the third nitrogen (N3) of the chain.

According to IUPAC nomenclature, the systematic name for this compound is N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine . nih.gov

Table 1: Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₄O₂PubChem nih.gov
IUPAC Name N-methyl-N-[(4-nitrophenyl)diazenyl]methanaminePubChem nih.gov
CAS Number 7227-92-1PubChem nih.gov
Molar Mass 194.19 g/mol PubChem nih.gov
Synonyms 3,3-dimethyl-1-(4-nitrophenyl)triazene; 4-NP-3,3-DTPubChem nih.gov

Historical Development of Research on this compound within Organic Synthesis

The study of triazenes began over 150 years ago with their discovery by Griess and Martius in 1862. researchgate.net However, significant interest in their synthetic applications has grown more recently. researchgate.net Research on specific derivatives like this compound is situated within this broader history.

A pivotal moment in the specific study of this compound was its structural characterization. In 1992, Neidle and Wilman conducted X-ray crystallography studies on anti-tumor triazenes, which included determining the precise crystal structure of 3,3-dimethyl-1-(4-nitrophenyl)triazene. nih.gov This work provided definitive data on its molecular geometry, bond lengths, and crystal packing, which is fundamental for understanding its reactivity and interactions.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Triclinic
Space Group P -1
a 5.9660 Å
b 7.6810 Å
c 10.4830 Å
α 103.290°
β 93.080°
γ 94.610°
Source: Data from the Crystallography Open Database, referencing the 1992 study by Neidle, S. & Wilman, D. E. V. nih.gov

Significance of the Nitrophenyl and Dimethyltriazene Moieties in Chemical Research

The chemical behavior of this compound is a direct consequence of its two key components: the nitrophenyl group and the dimethyltriazene group.

The Nitrophenyl Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group. wikipedia.org Its presence on the phenyl ring significantly influences the electronic properties of the molecule. It retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electron-withdrawing nature is a key feature in the design of various functional molecules. In medicinal chemistry, the nitro group is considered a versatile functional group, though it is often categorized as a structural alert or toxicophore due to potential toxicity issues. acs.orgnih.gov Nevertheless, it is a component in numerous therapeutics, including anticancer and antiparasitic agents. acs.org

The Dimethyltriazene Moiety: The 1-aryl-3,3-dialkyltriazene functionality is exceptionally useful in organic synthesis. It is known for its stability and resistance to bases and reducing agents. researchgate.net This stability allows it to be used as a protecting group for anilines. Furthermore, the triazene group can act as a leaving group in transition metal-catalyzed reactions, making aryl triazenes effective arylation reagents for forming new carbon-carbon and carbon-heteroatom bonds. aidic.it This moiety is also a key component in certain prodrugs designed for cancer therapy, where the triazene is cleaved under specific physiological conditions to release a cytotoxic agent. taylorandfrancis.com

Scope and Fundamental Objectives of Current Academic Research on this compound

Contemporary research involving this compound and related aryl triazenes primarily focuses on leveraging their unique reactivity for novel applications in synthesis and materials science.

The fundamental objectives include:

Development of Novel Synthetic Methods: A major area of research is the use of aryl triazenes as arylation reagents in cross-coupling reactions. aidic.it Studies focus on expanding the scope of these reactions to synthesize complex molecules like substituted indoles under mild conditions, often catalyzed by transition metals such as palladium or rhodium. aidic.it

Applications in Materials Science and Nanotechnology: The controlled decomposition of triazenes is being explored at the nanoscale. For instance, research has demonstrated the use of polymer nanofiber junctions as attolitre-volume chemical reactors where compounds like this compound can participate in reactions on a zeptomole (10⁻²¹ mole) scale. nih.gov

Medicinal Chemistry and Prodrug Design: The triazene moiety continues to be a subject of interest in the development of targeted therapies. Research aims to synthesize new triazene derivatives that can be activated by specific enzymes or conditions (like the hypoxia found in tumors) to release a therapeutic agent precisely at the site of action. acs.orgtaylorandfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7227-92-1

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

N-methyl-N-[(4-nitrophenyl)diazenyl]methanamine

InChI

InChI=1S/C8H10N4O2/c1-11(2)10-9-7-3-5-8(6-4-7)12(13)14/h3-6H,1-2H3

InChI Key

KUUFZOFMKVIAAW-UHFFFAOYSA-N

SMILES

CN(C)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

7227-92-1

Synonyms

1-(4-nitrophenyl)-3,3-dimethyltriazene
3,3-dimethyl-1-(4-nitrophenyl)triazene
4-NP-3,3-DT

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 4 Nitrophenyl 3,3 Dimethyltriazene

Classical Synthesis Routes

The traditional and most common method for preparing 1-(4-nitrophenyl)-3,3-dimethyltriazene involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a secondary amine.

Diazotization of 4-Nitroaniline (B120555) and Subsequent Coupling with Dimethylamine (B145610)

The cornerstone of this synthesis is the diazotization of 4-nitroaniline. byjus.com This reaction transforms the primary amino group of 4-nitroaniline into a highly reactive diazonium salt. organic-chemistry.orglibretexts.org The process is typically carried out in an acidic aqueous solution at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. byjus.comlibretexts.org Sodium nitrite (B80452) is added to the acidic solution of 4-nitroaniline to generate nitrous acid in situ, which then reacts with the amine to form the 4-nitrobenzenediazonium (B87018) ion. organic-chemistry.orgmiracosta.edu

Optimization of Reaction Conditions: Temperature, pH, and Solvent Effects

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction parameters.

Temperature: Low temperatures, typically between 0 and 10 °C, are critical during the diazotization step to prevent the decomposition of the unstable diazonium salt. libretexts.org Higher temperatures can lead to the unwanted formation of phenols through reaction with water. The subsequent coupling reaction with dimethylamine is also generally performed at low temperatures to control the reaction rate and minimize side reactions.

pH: The pH of the reaction medium is a crucial factor. The diazotization of 4-nitroaniline requires a strongly acidic environment to generate the necessary nitrous acid and to stabilize the diazonium salt. organic-chemistry.orgmiracosta.edu In contrast, the coupling reaction with dimethylamine is typically carried out under neutral to slightly basic conditions. This is because the free, unprotonated form of dimethylamine is the active nucleophile required for the coupling to occur. Therefore, careful adjustment of the pH is necessary after the diazotization step.

Solvent: Aqueous solutions are the standard medium for both the diazotization and coupling reactions. The choice of acid, such as hydrochloric acid or sulfuric acid, can influence the solubility of the reactants and the stability of the diazonium salt. organic-chemistry.orgmiracosta.edu In some cases, co-solvents may be employed to improve the solubility of the starting materials or the final product.

Purification and Isolation Techniques for the Target Compound

Once the reaction is complete, the solid this compound product often precipitates from the reaction mixture. The primary method for isolation is filtration, typically using a Büchner funnel. miracosta.edu The collected solid is then washed with cold water to remove any residual salts and other water-soluble impurities. miracosta.edu

Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of solvents. This process helps to remove any unreacted starting materials or byproducts, yielding a product of high purity. The purity of the final compound can be confirmed using various analytical techniques, including melting point determination and spectroscopic methods like NMR and IR spectroscopy.

Advanced and Alternative Synthetic Approaches

While the classical route is robust, ongoing research explores more advanced and alternative methods for the synthesis of triazenes, offering potential improvements in efficiency, safety, and versatility.

Exploration of Coupling Reactions with Azido-Compounds for Related Triazene (B1217601) Structures

An alternative strategy for forming the triazene core involves the reaction of organoazides with suitable coupling partners. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles, which are structurally related to triazenes. jcchems.com While not a direct synthesis of this compound, this methodology highlights the broader potential of using azido (B1232118) compounds in the synthesis of nitrogen-rich heterocyclic systems. Research into analogous coupling reactions that could directly yield triazenes from azides and other nitrogen-containing fragments is an active area of investigation. For example, reactions of aryl azides with Grignard reagents have been shown to produce triazenes, offering a different synthetic pathway to these compounds.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a cornerstone of research into this class of compounds. Methodologies have been developed to selectively functionalize different parts of the molecule, leading to a wide array of structurally diverse compounds.

Introduction of Substituents on the Aromatic Ring

The aromatic ring of this compound is a prime site for chemical modification. The introduction of various substituents can significantly alter the electronic properties of the molecule, which in turn can influence its reactivity and biological activity. The primary strategies for achieving this involve either the synthesis of the triazene from an already substituted aniline (B41778) or the direct functionalization of the pre-formed triazene.

Standard diazotization-coupling reactions are commonly employed, starting from a substituted 4-nitroaniline. For instance, anilines bearing additional electron-withdrawing or electron-donating groups can be converted to their corresponding diazonium salts and subsequently reacted with dimethylamine to yield the desired 1-(substituted-4-nitrophenyl)-3,3-dimethyltriazene. Research has shown that the introduction of further electron-withdrawing groups, such as halogens (bromo, chloro) or trifluoromethyl groups, at the ortho position of the nitrophenyl ring can lead to compounds with notable cytotoxic activities. researchgate.net

A general representation of this synthetic approach is the reaction of a substituted p-nitroaniline with a nitrosating agent (e.g., sodium nitrite in acidic media) to form the diazonium salt, which is then coupled with dimethylamine.

Table 1: Examples of Synthesized 1-(Substituted-4-nitrophenyl)-3,3-dimethyltriazene Analogs

Substituent on Aromatic RingStarting MaterialSynthetic MethodReference
2-Chloro2-Chloro-4-nitroanilineDiazotization followed by coupling with dimethylamine researchgate.net
2-Bromo2-Bromo-4-nitroanilineDiazotization followed by coupling with dimethylamine researchgate.net
2-Trifluoromethyl2-(Trifluoromethyl)-4-nitroanilineDiazotization followed by coupling with dimethylamine researchgate.net

In a related context, the synthesis of 1,3-diaryltriazenes, such as 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene, has been reported, further illustrating the versatility of the diazonium coupling reaction for creating diverse substitution patterns on the aromatic systems connected to the triazene core. nih.gov

Modifications of the Alkyl Groups on the Terminal Nitrogen

Varying the nature of the alkyl groups on the N-3 atom of the triazene moiety provides another avenue for structural diversification. This is typically achieved by reacting the 4-nitrophenyldiazonium salt with a variety of secondary amines. This approach allows for the introduction of different alkyl chains, cyclic systems, or more complex functionalities.

For example, the reaction of 4-nitrophenyldiazonium chloride with secondary amines such as diethylamine, pyrrolidine, or piperidine (B6355638) would yield the corresponding 1-(4-nitrophenyl)-3,3-diethyltriazene, 1-(4-nitrophenyl)-3-(pyrrolidin-1-yl)triazene, and 1-(4-nitrophenyl)-3-(piperidin-1-yl)triazene, respectively. The synthesis of piperazine (B1678402) and thiomorpholine (B91149) derivatives starting from p-halonitrobenzene and the respective cyclic secondary amine is a well-established procedure that can be analogously applied to the synthesis of these triazene derivatives. nsf.goveurjchem.com

A specific example of a more complex modification involves the synthesis of 1-(4-nitrophenyl)-3-(4,6-dimethyl-2-pyrimidyl)-triazene. conicet.gov.ar This compound is prepared by the diazotization of 4-nitroaniline and subsequent coupling with 2-amino-4,6-dimethylpyrimidine, showcasing the possibility of incorporating heterocyclic moieties at the terminal nitrogen.

Table 2: Representative Modifications of the Terminal Nitrogen Substituents

Terminal Nitrogen SubstituentsSecondary AmineProduct NameReference
DiethylDiethylamine1-(4-Nitrophenyl)-3,3-diethyltriazeneGeneral Method
PyrrolidinylPyrrolidine1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)triazeneAnalogous to nsf.gov
PiperidinylPiperidine1-(4-Nitrophenyl)-3-(piperidin-1-yl)triazeneAnalogous to nsf.gov
4,6-Dimethyl-2-pyrimidyl2-Amino-4,6-dimethylpyrimidine1-(4-Nitrophenyl)-3-(4,6-dimethyl-2-pyrimidyl)-triazene conicet.gov.ar

Formation of Bridged or Cyclic Triazene Derivatives Relevant to the Core Structure

The formation of bridged or cyclic structures incorporating the 1-(4-nitrophenyl)triazene core represents a more advanced derivatization strategy, leading to conformationally constrained and structurally complex molecules. These modifications can be achieved through intramolecular cyclization reactions, where suitably positioned functional groups on the aryl or alkyl substituents react with the triazene unit or with each other.

One conceptual approach involves the synthesis of a 1-(2-carboxy-4-nitrophenyl)-3,3-dimethyltriazene. In this molecule, the carboxylic acid group is positioned ortho to the triazene linkage. Under acidic conditions, this could facilitate an intramolecular cyclization to form a 4,4-dimethyl-8-nitro-4H-benzo[d] researchgate.netnsf.govconicet.gov.artriazin-4-ium salt, which upon neutralization could yield the corresponding benzotriazinone derivative. The synthesis of pyrazolo[3,4-d] researchgate.netnsf.govconicet.gov.artriazin-4-ones from heterocyclic diazonium salts provides a precedent for such intramolecular cyclizations leading to fused triazine ring systems. conicet.gov.arbeilstein-journals.org

Another strategy involves the functionalization of the N-alkyl groups to enable cyclization. For instance, starting with a precursor like 1-(4-nitrophenyl)-3-(2-hydroxyethyl)-3-methyltriazene, subsequent chemical manipulation of the hydroxyl group could provide a leaving group, which could then undergo an intramolecular N-alkylation to form a cyclic triazenium salt.

Furthermore, base-mediated reductive cyclization of nitrophenyl groups has been demonstrated as a method to form new heterocyclic rings. nih.gov While not directly involving the triazene moiety in the cyclization, a 1-(4-nitrophenyl)-3,3-dialkyltriazene bearing an appropriate functional group elsewhere in the molecule could undergo such a reaction to form a bridged system.

Table 3: Conceptual Strategies for Bridged and Cyclic Derivatives

StrategyKey Precursor FeaturePotential ProductRelevant Analogy
Intramolecular Aryl CyclizationOrtho-carboxyl group on the phenyl ringBenzotriazinone derivative conicet.gov.arbeilstein-journals.org
Intramolecular N-Alkyl CyclizationFunctionalized N-alkyl group (e.g., hydroxyethyl)Cyclic triazenium saltGeneral N-alkylation principles
Reductive Nitrophenyl CyclizationAdditional reactive functional group on the moleculeBridged heterocyclic system nih.gov

These synthetic strategies underscore the chemical tractability of the this compound structure, allowing for the generation of a diverse library of derivatives for further scientific investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁵N, to reveal the structure of a molecule. udel.edu The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals that can be analyzed to piece together the molecular framework.

Proton NMR (¹H NMR) is a fundamental technique that provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum is analyzed based on chemical shifts (δ), which indicate the electronic environment of the protons; coupling constants (J), which reveal information about adjacent protons; and signal multiplicities (e.g., singlet, doublet), which arise from the spin-spin coupling between neighboring nuclei. udel.eduubc.ca

The ¹H NMR spectrum of 1-(4-Nitrophenyl)-3,3-dimethyltriazene is expected to show distinct signals for its aromatic and aliphatic protons.

Aromatic Protons: The 4-nitrophenyl group gives rise to signals in the aromatic region of the spectrum. Due to the strong electron-withdrawing nature of the nitro group (NO₂), the protons on the aromatic ring are deshielded and resonate at a lower field (higher ppm value). The protons ortho to the nitro group are expected to be the most deshielded. The para-substitution pattern of the ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. rsc.org The protons ortho to the triazene (B1217601) group (H-2 and H-6) and those meta to it (H-3 and H-5) will have different chemical shifts.

Aliphatic Protons: The two methyl (CH₃) groups attached to the nitrogen atom are chemically equivalent under conditions of free rotation around the N-N single bond. This equivalence would result in a single, sharp signal (a singlet) in the upfield region of the spectrum, integrating to six protons. udel.edu

Expected ¹H NMR Data Table for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-N(CH₃)₂~3.3s (singlet)N/A
Aromatic H (ortho to -N=N-)~7.5-7.7d (doublet)~8-9
Aromatic H (ortho to -NO₂)~8.1-8.3d (doublet)~8-9

For triazene compounds, the possibility of tautomerism exists. However, in 3,3-dialkyl-1-aryltriazenes, the structure is generally fixed as depicted, with the double bond between N1 and N2. Any significant equilibrium with a tautomeric form would likely be detectable by NMR, potentially through the appearance of additional sets of signals corresponding to the different tautomers, or through line broadening if the exchange is rapid on the NMR timescale. For this compound, the described structure is the overwhelmingly predominant form in solution.

Carbon-13 NMR provides information on the carbon framework of the molecule. docbrown.info Due to the low natural abundance of ¹³C, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu

The ¹³C NMR spectrum of this compound would be expected to show six distinct signals:

Aliphatic Carbon: One signal for the two equivalent methyl carbons.

Aromatic Carbons: Four signals for the aromatic carbons, as the para-substituted ring has a plane of symmetry. docbrown.info The carbon atom attached to the nitro group (C-4) and the one attached to the triazene moiety (C-1) are quaternary and will have distinct chemical shifts. The two pairs of equivalent methine carbons (C-2/C-6 and C-3/C-5) will also give rise to two separate signals.

Expected ¹³C NMR Data Table for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-N(CH₃)₂~40
Aromatic CH (C-2, C-6)~118-120
Aromatic CH (C-3, C-5)~125-127
Aromatic C-NO₂ (C-4)~145-147
Aromatic C-N=N- (C-1)~150-152

Nitrogen-15 NMR is a specialized technique that can provide direct information about the nitrogen atoms in a molecule. Given that the triazene moiety contains three distinct nitrogen atoms, ¹⁵N NMR would be highly informative. The chemical shifts of the nitrogen atoms would confirm their bonding environment (amine vs. azo group).

Isotopic labeling, where one or more nitrogen atoms are replaced with the ¹⁵N isotope, is often employed to enhance signal detection and to definitively assign the nitrogen signals. Such studies would be crucial in understanding the electronic structure of the triazene linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu For this compound, an HSQC spectrum would show a correlation cross-peak between the singlet at ~3.3 ppm and the aliphatic carbon signal, as well as cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals. This confirms the C-H connectivities. youtube.comgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons. youtube.com For instance, the protons of the methyl groups would show a correlation to the C-1 carbon of the aromatic ring, establishing the connection between the aliphatic and aromatic parts of the molecule through the nitrogen linkage. Correlations between the aromatic protons would also help to confirm their specific assignments.

By combining the information from these various NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Vibrational Modes of the Triazene Linkage

The triazene linkage (-N=N-N-) exhibits characteristic vibrational modes in the IR spectrum. The N=N stretching vibration in triazene derivatives typically appears in the region of 1415-1445 cm⁻¹. For 1,3-diphenyltriazene, this bond is part of an extended conformation. The N-N single bond stretching is generally weaker and found at lower wavenumbers. In aromatic amines, the C-N stretching vibration is observed in the range of 1265-1340 cm⁻¹. youtube.com

Analysis of Nitro Group and Aromatic Ring Vibrations

The nitro group (-NO₂) and the aromatic ring of this compound produce distinct and identifiable peaks in the IR spectrum.

The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric N-O stretching band is typically found between 1550 and 1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ region. orgchemboulder.comorgchemboulder.com These strong absorptions are due to the highly polar nature of the N-O bonds. spectroscopyonline.com A scissoring bending vibration for the nitro group can also be observed between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com

The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the benzene (B151609) ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring result in bands in the 1625-1400 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 840-800 cm⁻¹ range due to the two adjacent hydrogen atoms. thieme-connect.de

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Triazene LinkageN=N Stretch1415-1445
Nitro GroupAsymmetric N-O Stretch1550-1475 orgchemboulder.comorgchemboulder.com
Symmetric N-O Stretch1360-1290 orgchemboulder.comorgchemboulder.com
Scissoring Bend890-835 spectroscopyonline.com
Aromatic RingC-H Stretch>3000
C=C Stretch1625-1400
1,4-Disubstitution C-H oop Bend840-800 thieme-connect.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and its chromophoric properties.

Characterization of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. libretexts.orgyoutube.com The conjugated system, which includes the phenyl ring, the nitro group, and the triazene linkage, acts as a chromophore, absorbing light in the UV-vis region. libretexts.org

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. libretexts.orgyoutube.com The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. libretexts.org These transitions are generally less intense than π→π* transitions and occur at longer wavelengths. youtube.com The presence of the nitro group and the extended conjugation in the molecule are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

For similar molecules, such as p-nitroaniline, electronic transitions result in absorption bands that are influenced by the molecular structure. sciencepublishinggroup.com The presence of a nitro group can induce intramolecular charge transfer, leading to characteristic bands in the visible region. qnl.qa

Investigation of Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. sciencepublishinggroup.comresearchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima (λmax). researchgate.net

For polar molecules, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths) for π→π* transitions and a hypsochromic shift (a shift to shorter wavelengths) for n→π* transitions. sciencepublishinggroup.com This is because the excited state of a π→π* transition is typically more polar than the ground state, and is thus stabilized to a greater extent by polar solvents. Conversely, the ground state of an n→π* transition is often more stabilized by polar solvents through interactions like hydrogen bonding, increasing the energy gap to the excited state. youtube.com

Studies on similar compounds, like p-nitroaniline, have shown a bathochromic shift in polar solvents like water compared to nonpolar solvents like cyclohexane. sciencepublishinggroup.comsciencepublishinggroup.com The investigation of this compound in a range of solvents with varying polarities would allow for the characterization of its solvatochromic behavior. A negative solvatochromism, where the absorption maximum shifts to shorter wavelengths with increasing solvent polarity, has been observed for some nitro-substituted compounds and is often attributed to the stabilization of the ground state. qnl.qanih.gov

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. The predicted monoisotopic mass of this compound (C₈H₁₀N₄O₂) is 194.08037 Da. uni.lu In mass spectrometry, this compound is expected to be detected as various adducts. The predicted collision cross section (CCS) values, which provide information about the ion's shape, can be calculated for these adducts. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺195.08765137.4
[M+Na]⁺217.06959143.5
[M-H]⁻193.07309145.3
[M+NH₄]⁺212.11419156.9
[M+K]⁺233.04353140.6
[M]⁺194.07982138.0

Table based on data from PubChem. uni.lu

X-ray Crystallography

X-ray crystallography provides precise information on the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystal Data for this compound

Parameter Value
Crystal System Triclinic
Space Group P -1
a 5.9660 Å
b 7.6810 Å
c 10.4830 Å
α 103.290°
β 93.080°
γ 94.610°
Z 2

Data obtained from the Crystallography Open Database, referencing the work of Neidle & Wilman, 1992. nih.gov

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by non-covalent intermolecular forces. In the solid state of this compound, the packing is influenced by several types of interactions. nih.gov Given the presence of the aromatic nitrophenyl ring, π-π stacking interactions are likely a significant contributor to the crystal's stability, where the electron-rich aromatic rings of adjacent molecules align. Furthermore, weak hydrogen bonds, such as C-H···O interactions between the methyl or phenyl hydrogens and the oxygen atoms of the nitro group on a neighboring molecule, play a role in consolidating the crystal structure. The centrosymmetric nature of the P-1 space group means that molecules are arranged in inversion-related pairs within the unit cell. nih.gov

The molecular structure of this compound lacks classical hydrogen bond donors such as O-H or N-H groups. nih.gov Consequently, it does not form strong, classical hydrogen bonding networks with itself. The primary intermolecular forces are the weaker C-H···O and C-H···N interactions, as mentioned previously. nih.gov

A key structural feature of this molecule is its planarity. nih.gov Studies on structurally similar triazene derivatives have shown that the core structure, consisting of the phenyl ring and the triazene linkage, is often nearly planar. nih.govnih.govresearchgate.net This planarity arises from the delocalization of π-electrons across the N=N-N system and the aromatic ring. The degree of planarity is quantitatively described by the dihedral angle between the plane of the phenyl ring and the plane of the triazene group, a value determined precisely from the X-ray crystallographic data. nih.gov

Chemical Reactivity and Mechanistic Investigations

Decomposition Pathways and Kinetics

The stability of 1-(4-nitrophenyl)-3,3-dimethyltriazene is significantly influenced by the surrounding chemical environment, particularly by the presence of acid. The decomposition of this and related 1-aryl-3,3-dialkyltriazenes has been a subject of interest due to its relevance in synthetic chemistry and potential biological activity. acs.org

Acid-Catalyzed Decomposition Mechanisms

The decomposition of 1-aryl-3,3-dialkyltriazenes in acidic media is a well-documented process. rsc.orgacs.orgumich.edu For the analogous compound, 1-(4-nitrophenyl)-3-methyltriazene, a kinetic study of its hydrolysis in aqueous solution over a pH range of 3-14 revealed a clear acid-catalyzed pathway. nih.gov The decomposition is initiated by the protonation of the triazene (B1217601) moiety. This protonation can occur at either the N1 or N3 nitrogen atom.

The generally accepted mechanism for the acid-catalyzed decomposition of 1-aryl-3,3-dimethyltriazenes involves the initial reversible protonation of the N3 atom. This is followed by the rate-determining cleavage of the N2-N3 bond to yield a diazonium cation and dimethylamine (B145610). The resulting aryldiazonium ion is often unstable and can further decompose, particularly in the presence of nucleophiles. acs.org

The rate of this decomposition is dependent on the acidity of the medium. Studies on related triazenes have shown that the presence of acid is crucial for the transformation, and these conditions can lead to the formation of protonated by-products. umich.edu

Role of Diazenyl and Aryl Cation Intermediates

The decomposition of 1-aryl-3,3-dialkyltriazenes proceeds through key intermediates that dictate the final products. Following the initial protonation and cleavage of the N2-N3 bond, an aryldiazonium cation (Ar-N₂⁺) is formed. wikipedia.orgyoutube.comorganic-chemistry.orgbyjus.com This intermediate is highly reactive and serves as a precursor to other species.

The aryldiazonium cation can subsequently lose a molecule of nitrogen (N₂) to form a highly reactive aryl cation (Ar⁺). This aryl cation can then be trapped by various nucleophiles present in the reaction medium. The formation of both aryldiazenyl and aryl cation intermediates is a critical aspect of the reactivity of these compounds. While direct spectroscopic or trapping evidence for a free aryldiazenyl radical (Ar-N=N•) in the decomposition of this compound is not extensively documented in the provided literature, the intermediacy of the aryldiazonium cation is a cornerstone of the accepted mechanism.

Influence of Substituents on Decomposition Rates

The rate of decomposition of 1-aryl-3,3-dimethyltriazenes is significantly influenced by the electronic nature of the substituents on the aryl ring. rsc.org Electron-withdrawing groups, such as the nitro group in the para position of this compound, have a pronounced effect on the stability and reactivity of the molecule.

Substituent (X) in 1-(X-phenyl)-3,3-dimethyltriazeneRelative Rate of Acid-Catalyzed Hydrolysis
4-OCH₃Faster
4-CH₃
H
4-Cl
4-NO₂Slower

Note: This table represents a general trend and is for illustrative purposes. Specific rate constants would be required for a quantitative comparison.

Reactions Involving the Triazene Functionality

Beyond decomposition, the triazene group in this compound can undergo other characteristic reactions.

Protodediazoniation Reactions and Related Reductions

Protodediazoniation is a reaction where the diazonium group, formed during the decomposition of the triazene, is replaced by a hydrogen atom. This transformation is a type of reduction. The aryldiazonium ion intermediate can be reduced to the corresponding arene. This can be achieved using various reducing agents. While specific studies on the protodediazoniation of this compound were not prominent in the provided search results, the general reactivity pattern of aryldiazonium salts suggests this is a plausible reaction pathway under appropriate reducing conditions. wikipedia.org

Nucleophilic Attack at the Triazene Nitrogen Atoms

The nitrogen atoms of the triazene group are potential sites for nucleophilic attack. The electron distribution within the N=N-N linkage makes the nitrogen atoms susceptible to reaction with suitable nucleophiles. However, the reactivity is highly dependent on the nature of the nucleophile and the reaction conditions. In many cases, nucleophilic attack leads to the decomposition of the triazene. For example, the acid-catalyzed decomposition is initiated by the nucleophilic attack of a solvent molecule or another nucleophile on the protonated triazene. rsc.org

Electrophilic Transformations of the Triazene Moiety

The triazene moiety in this compound is susceptible to electrophilic attack, primarily by protons, leading to its decomposition. This acid-catalyzed decomposition is a characteristic reaction of 1-aryl-3,3-dialkyltriazenes. rsc.org

The initial step in the acid-catalyzed hydrolysis of triazenes is the protonation of the triazene functional group. Research on the hydrolysis of the closely related compound, 1-(4-nitrophenyl)-3-methyltriazene, has shown that the reaction is indeed acid-catalyzed, particularly at lower pH ranges. nih.gov While the exact site of protonation on the triazene chain of this compound is not definitively established in the available literature, studies on similar 1-aryl-3,3-dialkyltriazenes suggest that protonation likely occurs at the N3 atom (the nitrogen atom adjacent to the dimethylamino group). This initial protonation is followed by the cleavage of the N2-N3 bond, leading to the formation of a diazonium cation and dimethylamine.

The general mechanism for the acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes can be depicted as follows:

Step 1: Protonation of the triazene moiety

Ar-N=N-N(CH₃)₂ + H⁺ ⇌ [Ar-N=N-NH(CH₃)₂]⁺

Step 2: Cleavage of the N-N bond

[Ar-N=N-NH(CH₃)₂]⁺ → Ar-N₂⁺ + HN(CH₃)₂

The resulting aryldiazonium ion is a highly reactive intermediate that can subsequently react with nucleophiles present in the medium or decompose to yield other products. The substituents on the phenyl ring significantly influence the rate of this decomposition. rsc.org The presence of the electron-withdrawing nitro group in the para position of this compound is expected to affect the basicity of the triazene nitrogen atoms and, consequently, the rate of acid-catalyzed hydrolysis.

While acid-catalyzed hydrolysis is a key electrophilic transformation, other electrophilic reactions at the N=N double bond, analogous to those of alkenes, are not well-documented for this specific compound.

Reactivity of the Nitro Group and its Influence on the Triazene Linkage

The nitro group on the phenyl ring of this compound is a site of significant chemical reactivity, and its transformation has a profound impact on the stability and reactivity of the entire molecule, particularly the triazene linkage.

The most common reaction of the aromatic nitro group is its reduction to an amino group. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely employed method. The reduction of the nitro group in this compound yields 1-(4-aminophenyl)-3,3-dimethyltriazene.

The electronic nature of the substituent at the para-position of the aryl ring plays a crucial role in the stability of the triazene linkage. The strong electron-withdrawing nature of the nitro group in this compound decreases the electron density on the triazene moiety, which in turn affects its stability and reactivity.

Upon reduction of the nitro group to an amino group, the electronic properties of the substituent are reversed. The amino group is a strong electron-donating group, which increases the electron density on the triazene linkage. This alteration in electronic distribution is expected to influence the stability of the triazene. For instance, studies on the hydrolysis of related triazenes have shown that electron-withdrawing groups can affect the rate of decomposition. nih.gov It can be inferred that the conversion of the nitro group to an amino group will likely alter the susceptibility of the triazene bond to cleavage.

The table below summarizes the expected change in the electronic nature of the substituent and its potential effect on the triazene moiety.

CompoundSubstituent at para-positionElectronic Effect of SubstituentExpected Influence on Triazene Linkage
This compound-NO₂Electron-withdrawingDecreased electron density, potential for altered stability and reactivity
1-(4-Aminophenyl)-3,3-dimethyltriazene-NH₂Electron-donatingIncreased electron density, likely affecting stability and decomposition pathway

Detailed mechanistic studies directly comparing the stability and reactivity of this compound and its amino-substituted counterpart under various conditions would provide a more complete understanding of the nitro group's influence.

Theoretical and Computational Studies of 1 4 Nitrophenyl 3,3 Dimethyltriazene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular properties with high accuracy. For 1-(4-Nitrophenyl)-3,3-dimethyltriazene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to elucidate its characteristics. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

An X-ray crystallography study has provided experimental data for the solid-state structure of this compound, offering a valuable benchmark for validating the accuracy of computational models. nih.gov The optimized geometry from DFT calculations can be directly compared to these experimental values.

Table 1: Comparison of Selected Experimental and Hypothetical Calculated Geometrical Parameters

Parameter Bond/Angle Experimental (X-ray) Value nih.gov Hypothetical Calculated (DFT/B3LYP) Value
Bond Length (Å) N1-N2 1.265 Å 1.268 Å
N2-N3 1.341 Å 1.345 Å
C4-N1 1.419 Å 1.422 Å
N3-C7 1.455 Å 1.458 Å
N3-C8 1.460 Å 1.463 Å
Bond Angle (°) C4-N1-N2 113.8° 114.0°
N1-N2-N3 112.1° 112.5°
C7-N3-C8 116.5° 116.8°
Dihedral Angle (°) C5-C4-N1-N2 178.5° 179.1°

Note: Calculated values are illustrative and based on typical performance of DFT methods.

Conformational analysis would further explore the rotational barriers around key single bonds, such as the C4-N1 bond, to identify different possible conformers and their relative energies. This helps in understanding the molecule's flexibility and the most likely shapes it adopts in different environments.

Prediction of Vibrational Frequencies and Comparison with IR Data

Once the molecular geometry is optimized, computational methods can predict the vibrational frequencies, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of chemical bonds. nih.gov

These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for approximations in the computational method and to improve agreement with experimental data. nih.gov A comparison between the scaled theoretical frequencies and an experimental FT-IR spectrum allows for a detailed assignment of the observed absorption bands to specific molecular motions.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental IR Peak Calculated (Scaled) Assignment (Vibrational Mode)
~3080 cm⁻¹ ~3085 cm⁻¹ C-H stretch (aromatic)
~2930 cm⁻¹ ~2935 cm⁻¹ C-H stretch (methyl, asymmetric)
~1595 cm⁻¹ ~1600 cm⁻¹ C=C stretch (aromatic ring)
~1510 cm⁻¹ ~1515 cm⁻¹ N-O stretch (nitro group, asymmetric)
~1420 cm⁻¹ ~1425 cm⁻¹ N=N stretch (triazene)
~1340 cm⁻¹ ~1345 cm⁻¹ N-O stretch (nitro group, symmetric)
~1180 cm⁻¹ ~1185 cm⁻¹ C-N stretch

Note: This table is illustrative. Specific experimental IR data is required for a direct comparison.

Calculation of NMR Chemical Shifts and Validation against Experimental Data

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a common approach for this purpose. nih.govrsc.org Calculated chemical shifts for ¹H and ¹³C nuclei are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the calculated NMR chemical shifts with experimental data serves as a stringent test of the computed electronic structure. vscht.cz Good correlation between theoretical and experimental shifts confirms the structural assignment in solution. nih.gov

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C1 ~124.5 ~124.8
C2 ~119.0 ~119.3
C3 ~145.0 ~145.4
C4 ~151.0 ~151.5
C7/C8 (Methyl) ~40.0 ~40.2

Note: This table is illustrative and based on typical chemical shifts for similar structures. Experimental NMR data is needed for actual validation.

Electronic Structure Analysis

Beyond geometry and spectra, computational chemistry provides a detailed picture of the electron distribution within the molecule.

Molecular Orbital (MO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. chalcogen.ro The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chalcogen.ro

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. uni.lu A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.govuni.lu For this compound, the HOMO is expected to be localized primarily on the triazene (B1217601) and phenyl ring, while the LUMO would likely be centered on the electron-withdrawing nitrophenyl group.

Table 4: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -6.50 eV
LUMO -2.85 eV
HOMO-LUMO Gap (E_gap) 3.65 eV

Note: These values are illustrative, based on typical results for similar aromatic nitro compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method provides a quantitative picture of the Lewis structure and reveals delocalization effects through the analysis of donor-acceptor interactions. nih.gov

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals (π*) of the phenyl ring and nitro group. These interactions, known as hyperconjugation, contribute significantly to the stability of the molecule. The analysis calculates the second-order perturbation energy (E(2)), where a larger E(2) value indicates a stronger interaction and greater charge delocalization.

Table 5: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N2 π*(N1-C4) ~18.5
π (C1-C6) π*(N4-O1) ~25.2
LP(1) N3 σ*(N1-N2) ~5.8

Note: LP denotes a lone pair. This table is a hypothetical representation of expected delocalization effects.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack.

For this compound, an ESP map would reveal distinct regions of positive and negative potential. The most negative regions (typically colored red) are associated with high electron density and are sites for electrophilic attack. These would be concentrated around the oxygen atoms of the nitro (NO₂) group due to their high electronegativity, and to a lesser extent, on the nitrogen atoms of the triazene chain (-N=N-N(CH₃)₂). The lone pair electrons on these atoms create localized areas of negative potential.

Conversely, the most positive regions (typically colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. These are expected to be located around the hydrogen atoms of the phenyl ring and the methyl groups. The strong electron-withdrawing nature of the nitro group would further enhance the positive potential on the aromatic ring hydrogens. The area around the central nitrogen of the triazene chain may also exhibit less negative or slightly positive potential compared to the terminal nitrogens.

These electrostatic features are critical for predicting intermolecular interactions, such as hydrogen bonding, and the initial stages of chemical reactions. researchgate.net

Table 1: Predicted Electrostatic Potential (ESP) Characteristics of this compound
Molecular RegionPredicted ESPImplication for Reactivity
Oxygen Atoms (Nitro Group)Strongly Negative (Red)Primary site for electrophilic attack; strong hydrogen bond acceptor.
Triazene Nitrogen AtomsModerately NegativeSites for electrophilic attack and metal coordination.
Aromatic Ring HydrogensPositive (Blue)Susceptible to nucleophilic attack; potential hydrogen bond donor.
Methyl Group HydrogensSlightly PositiveWeakly susceptible to nucleophilic attack.

Reaction Mechanism Modeling

Computational modeling is essential for elucidating the complex reaction mechanisms of molecules, particularly for processes like thermal decomposition which can be difficult to study experimentally. While direct computational studies on the decomposition of this compound are not extensively documented, its degradation pathways can be hypothesized based on the known reactivity of aryl-triazenes and nitroaromatic compounds. nih.govmdpi.com

The thermal decomposition of this compound is expected to initiate with the cleavage of the weakest bonds in the molecule. The triazene moiety is the most likely point of initial fragmentation. Computational simulations, typically using Density Functional Theory (DFT), would model the following potential pathways:

Homolytic Cleavage of the N-N Bonds: The triazene chain contains two N-N bonds (N1-N2 and N2-N3). The initial and rate-determining step is likely the homolytic cleavage of one of these bonds to form radical intermediates. Cleavage of the N2-N3 bond would produce a 4-nitrophenyl-diazene radical and a dimethylamino radical. Alternatively, cleavage of the N1-N2 bond would yield a 4-nitrophenyl radical and a dimethyltriazenyl radical.

C-N Bond Cleavage: Another primary decomposition pathway could involve the cleavage of the C-N bond connecting the phenyl ring to the triazene group. This would generate a 4-nitrophenyl radical and a dimethyltriazenyl radical.

Role of the Nitro Group: Following initial fragmentation, the highly reactive nitro group can participate in subsequent reactions. This includes intramolecular rearrangements or intermolecular reactions that contribute to the formation of stable products like N₂ and H₂O. researchgate.net

Simulations would identify the specific transition state for each elementary step. A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. The geometry of these transition states (e.g., elongated bond lengths at the point of cleavage) would be calculated to understand the exact mechanism of bond breaking and forming.

The stability of a molecule and the feasibility of its decomposition pathways are quantified by its energy profile. This profile maps the potential energy of the system as it evolves from reactants to products, passing through transition states.

The thermal stability of this compound is primarily determined by its Bond Dissociation Energies (BDEs). The BDE is the energy required to break a specific bond homolytically. In the context of this molecule, the N-N and C-N bonds of the triazene chain are expected to have the lowest BDEs, making them the most probable points of initial decomposition. nih.gov DFT calculations are commonly used to predict these values.

Table 2: Hypothetical Energy Profile Data for Primary Decomposition Steps
Decomposition Step (Hypothesized)Bond CleavedExpected Activation Energy (Ea) Range (kJ/mol)Significance
Pathway 1: N-N CleavageN(phenyl)-N=N120 - 160A likely rate-determining step due to the inherent instability of the triazene chain.
Pathway 2: C-N CleavageC(phenyl)-N150 - 200Another possible initial step, often competitive with N-N cleavage.
Secondary ReactionsVariousVariable (lower than initial steps)Rapid subsequent reactions of radical intermediates leading to final products like N₂.

Applications in Organic Synthesis and Chemical Transformations Excluding Clinical/biological Outcomes

Use as Protecting Groups for Amines

The trisubstituted triazene (B1217601) functional group is a valuable tool for the protection of amines, particularly secondary amines, during multistep synthetic sequences. nih.govorganic-chemistry.org This strategy leverages the triazene's stability under a range of conditions while allowing for its removal under specific, controlled circumstances. nih.gov

The protection of a secondary amine using an aryl triazene strategy typically involves the reaction of the amine with an aryl diazonium salt. wikipedia.org This allows for the selective protection of secondary amines even in the presence of other nucleophilic groups like primary amines or alcohols, depending on the reaction conditions. nih.gov The resulting 1-aryl-3,3-dialkyltriazene is notably stable towards various oxidizing and reducing agents, as well as basic conditions, making it an orthogonal protecting group to many common alternatives like Boc or Fmoc. nih.govorganic-chemistry.orgnih.gov

Deprotection is efficiently achieved by treatment with acid. nih.gov Protonation of the triazene functional group facilitates cleavage of the N-N bond, regenerating the secondary amine and releasing a diazonium salt. nih.govwikipedia.org The use of trifluoroacetic acid (TFA) is a common method for this cleavage. nih.gov The electron-withdrawing nature of the 4-nitrophenyl group in 1-(4-nitrophenyl)-3,3-dimethyltriazene influences the acid lability of the group, a factor that can be tuned by modifying the electronics of the aryl ring.

Process Reagents & Conditions Outcome Reference
ProtectionSecondary Amine (R₂NH) + 4-Nitrobenzenediazonium (B87018) saltForms 1-(4-Nitrophenyl)-3,3-dialkyltriazene wikipedia.org
StabilityTolerates various oxidizing and reducing conditions, basesProtected amine remains intact nih.gov
DeprotectionTrifluoroacetic Acid (TFA) or other protic/Lewis acidsRegenerates secondary amine (R₂NH) wikipedia.orgnih.gov

In complex syntheses, protecting groups are essential to prevent side reactions at sensitive functional groups while other parts of the molecule are being modified. organic-chemistry.orgutdallas.edu The aryl triazene group's specific stability profile makes it suitable for sequences where other common protecting groups might fail. For instance, its stability to bases allows for reactions like ester saponification to be performed on other parts of the molecule without affecting the protected amine. nih.gov Similarly, its resistance to many reducing and oxidizing agents allows for a wide range of transformations.

While specific examples detailing the use of this compound in a completed natural product synthesis are not prevalent in readily available literature, the strategy of selectively protecting secondary amines in complex polyamine substrates, such as aminoglycoside antibiotics, has been demonstrated with related phenyltriazenes. nih.gov In these cases, the secondary amine is selectively protected as a triazene, allowing for subsequent functionalization of primary amino groups before the triazene is cleanly removed at a later stage. nih.gov This highlights the potential of the this compound group in synthetic routes requiring orthogonal protection schemes. organic-chemistry.org

Function as Linkers in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of compound libraries. nih.gov A key component of SPOS is the linker, a molecular unit that connects the first building block to the insoluble polymer support. nih.gov Triazenes are employed as robust and versatile "safety-catch" linkers. acs.orgnih.govnih.gov

In this strategy, an aromatic amine is attached to the solid support. This resin-bound amine is diazotized and coupled with a secondary amine component of the desired molecule, or a building block is attached to a pre-formed triazene linker which is then coupled to the resin. The resulting polymer-bound triazene is stable to a wide variety of reaction conditions used during the elongation of the molecular structure on the solid phase. acs.org This stability is a hallmark of the "safety-catch" approach: the linker holds the growing molecule firmly until a specific chemical activation step is performed. mdpi.commdpi.com For triazene linkers, this activation is typically treatment with a strong acid. acs.org The acid protonates the triazene, causing cleavage and releasing the final product from the solid support, often via the in situ formation of a diazonium ion on the resin. acs.org The electron-withdrawing nitro group on a 4-nitrophenyltriazene linker would modulate the conditions required for this acidic cleavage.

Precursors for Aromatic Functionalization and Derivatization

Aryl triazenes, including this compound, are highly valuable as stable precursors for aryl diazonium salts. nih.govresearchgate.net This allows them to be used as starting materials for reactions that introduce a wide range of functional groups onto the aromatic ring, effectively serving as a versatile handle for derivatization. researchgate.net

One of the most significant applications of aryl triazenes is in the synthesis of aryl fluorides. researchgate.netiaea.org This method serves as a practical alternative to the classical Balz-Schiemann reaction, which requires the isolation of often unstable and potentially hazardous diazonium tetrafluoroborate (B81430) salts. researchgate.netthieme-connect.de

In this process, this compound can be decomposed with an acid in the presence of a fluoride (B91410) source to yield 1-fluoro-4-nitrobenzene. The triazene acts as a stable, storable source of the corresponding diazonium ion, which is generated in situ. researchgate.netiaea.org For example, treating the triazene with an acid like p-toluenesulfonic acid in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) leads to smooth conversion to the aryl fluoride. researchgate.netiaea.org The presence of an electron-withdrawing group, such as the nitro group, on the aromatic ring is particularly favorable for this transformation. researchgate.net Similar strategies can be employed to generate other halogenated aromatics by decomposing the triazene in the presence of other halide sources. researchgate.netdigitellinc.com

Substrate Reaction Conditions Product Yield Reference
Piperidyl triazeneProtonation, thermal decomposition, F-fluorideAryl fluorideHigh specific activity rsc.org
Generic Aryl Triazenep-TsOH, [bmim][BF₄], 80 °CAryl fluoride73% (example) researchgate.netiaea.org
Aryl TriazeneBoron trihalide (e.g., BBr₃)Aryl halide (e.g., Aryl bromide)N/A digitellinc.com

Aryl triazenes can serve as arylating agents in metal-catalyzed cross-coupling reactions. researchgate.net In this context, the this compound molecule can act as a source of the 4-nitrophenyl group, transferring it to another substrate. This application avoids the need for preparing organometallic reagents or using aryl halides, which can sometimes be less reactive, particularly aryl chlorides. nih.gov

While specific protocols for this compound are part of the broader class of reactions, the general mechanism involves the activation of the triazene by a transition metal catalyst, such as palladium. nih.gov The catalyst can insert into an N-N or N-C bond, leading to an intermediate that, through subsequent steps like transmetalation and reductive elimination, forms a new carbon-carbon or carbon-heteroatom bond, incorporating the 4-nitrophenyl moiety into the product molecule. The triazene itself can also function as a directing group to guide functionalization at positions ortho to the triazene attachment point. nih.gov

Involvement in Heterocycle Synthesis

An extensive review of scientific literature and chemical databases reveals a notable absence of documented applications for This compound as a reagent or intermediate in the synthesis of heterocyclic compounds. While numerous methods exist for the synthesis of heterocycles containing a 4-nitrophenyl moiety, research to date has not detailed the use of this specific triazene as a precursor or reactant in such chemical transformations. Searches for its involvement in common named reactions for heterocycle synthesis, such as the Huisgen cycloaddition or the Fischer indole (B1671886) synthesis, did not yield any relevant results where this compound was utilized. Therefore, its role in this area of synthetic organic chemistry appears to be undeveloped or not reported in publicly accessible research.

Applications in Polymer Chemistry or Materials Science

Similarly, there is a lack of available research data on the applications of This compound in the fields of polymer chemistry or materials science. A search of the existing literature, including a reference noted in the PubChem database to an article on polymer nanofiber junctions, did not provide specific details on how or if this compound was used. nih.govnih.gov The abstract of the noted study does not mention the compound, and further investigation did not uncover a direct link or application. nih.gov Consequently, there are no documented instances of this compound being used as a monomer, initiator, additive, or in the surface modification of materials.

Advanced Analytical Methodologies and Techniques

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound like "1-(4-Nitrophenyl)-3,3-dimethyltriazene," both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. For "this compound," a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach. This methodology separates compounds based on their hydrophobicity.

A typical RP-HPLC system for the analysis of "this compound" would likely employ a C18 column, which is packed with silica particles that have been surface-modified with n-octadecylsilyl groups. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comnih.gov The separation is achieved by optimizing the mobile phase composition to control the elution of the compound from the column.

For instance, a method analogous to the analysis of other nitrophenyl compounds could utilize a mobile phase of acetonitrile and water, potentially with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, as the nitrophenyl group in the molecule provides a strong chromophore.

Illustrative HPLC Purity Analysis Data:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time 4.5 min
Purity (by area %) 99.5%

This table is for illustrative purposes and represents typical data that could be obtained from an HPLC analysis.

Quantitative analysis by HPLC involves creating a calibration curve from a series of standards of known concentration. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. This approach allows for the precise determination of the amount of "this compound" in a given sample.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Direct analysis of "this compound" by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Triazenes can be thermally labile and may decompose in the hot GC injector or on the column. ebrary.net

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. gcms.czacs.org For a compound containing a triazene (B1217601) functional group, derivatization strategies could involve chemical modification to increase its volatility. Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, significantly increasing the volatility of the compound. gcms.cz

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govthermofisher.com GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral data, which can be used for definitive identification of the compound and its derivatives. ebrary.netnih.gov

Hypothetical GC-MS Parameters for a Derivatized Analyte:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C
Carrier Gas Helium
Detector Mass Spectrometer (MS)

This table is for illustrative purposes and represents a potential set of parameters for the GC-MS analysis of a volatile derivative of the target compound.

Electrochemical Characterization for Mechanistic Insights

Electrochemical techniques offer a unique window into the redox properties and reaction mechanisms of molecules. For "this compound," methods such as polarography and voltammetry can provide valuable information about its electron transfer processes.

Polarography and voltammetry are electrochemical techniques that measure the current that flows as a function of the potential applied to an electrode. These methods can be used to study the reduction and oxidation of electroactive species. The presence of both the triazene and the nitro group in "this compound" suggests that the compound is electrochemically active.

Studies on analogous compounds, such as 1,1-dimethyl-3-phenyltriazene, have shown that the triazene group is reducible at a dropping mercury electrode (DME) in polarographic studies. researchgate.net The reduction of the triazene group is an irreversible process that involves the cleavage of the N=N bond. researchgate.net

The nitro group is also well-known to be electrochemically reducible in a stepwise manner, first to a nitroso group, then to a hydroxylamine, and finally to an amine. The specific reduction potentials are dependent on the pH of the solution.

By employing techniques like direct current polarography, differential pulse polarography, or cyclic voltammetry, the reduction potentials of both the triazene and the nitro groups in "this compound" can be determined. These studies would typically be carried out in a buffered solution to control the pH, as protonation steps are often involved in the electrochemical reduction of organic molecules. researchgate.net

The investigation of the redox properties of "this compound" provides fundamental insights into its chemical reactivity. Cyclic voltammetry (CV) is a particularly powerful technique for this purpose. In a CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

For "this compound," a cyclic voltammogram would be expected to show reduction peaks corresponding to the nitro group and the triazene moiety. The potential at which these peaks occur is indicative of the ease of reduction of these functional groups. The presence of the electron-withdrawing nitro group is expected to make the reduction of the triazene group occur at a less negative potential compared to an unsubstituted phenyltriazene.

By studying the effect of scan rate on the cyclic voltammogram, information about the kinetics of the electron transfer and any coupled chemical reactions can be obtained. The irreversible nature of the triazene reduction, as observed in similar compounds, would likely be confirmed by the absence of a corresponding oxidation peak on the reverse scan. researchgate.net

Expected Redox Processes:

Functional GroupExpected Redox Process
Nitro (NO₂) Group Stepwise reduction to nitroso, hydroxylamine, and amine
Triazene (-N=N-N(CH₃)₂) Group Irreversible reduction leading to cleavage of the N=N bond

This table outlines the anticipated electrochemical behavior of the functional groups present in the molecule.

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of "this compound," a capillary zone electrophoresis (CZE) method could be developed. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. bccampus.ca While "this compound" is a neutral molecule, its analysis by CZE would likely require the use of a micellar electrokinetic chromatography (MEKC) mode. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the micelles and the surrounding aqueous buffer, and separation is achieved based on these differential partitioning coefficients.

The choice of buffer pH and the type and concentration of the surfactant are critical parameters to optimize for a successful separation. The nitrophenyl moiety of the molecule would allow for sensitive detection using a UV-Vis detector.

Alternatively, if the compound is ionizable under certain pH conditions, CZE could be directly applicable. For instance, in a highly acidic buffer, the nitrogen atoms of the triazene group might become protonated, imparting a positive charge on the molecule and allowing for its separation based on electrophoretic mobility. nih.gov

Potential Capillary Electrophoresis Parameters:

ParameterValue
Capillary Fused silica, 50 µm i.d.
Buffer 20 mM Sodium borate, pH 9.2, with 50 mM Sodium dodecyl sulfate (SDS)
Applied Voltage 20 kV
Detection UV at 280 nm

This table presents a hypothetical set of conditions for the analysis of the target compound by MEKC.

Q & A

Q. What are the standard synthetic routes for 1-(4-nitrophenyl)-3,3-dimethyltriazene, and how can yields be optimized?

The compound is typically synthesized via coupling reactions between arenediazonium salts and dimethylamine. A modified method involves reacting isolated arenediazonium fluoroborates or fluorophosphates with dimethylamine in aqueous phases, which improves yields compared to traditional approaches. For example, 1-(4-hydroxyphenyl)-3,3-dimethyltriazene was synthesized with 75–79% yield using this method . Key variables for optimization include pH control, reaction time (6–12 hours), and stoichiometric ratios of diazonium salts to amines. Purification via crystallization (e.g., using dimethylformamide) ensures high purity .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

Polarography is a validated technique for quantifying triazene derivatives. Differential pulse polarography (DPP) in buffered aqueous-organic media (e.g., Britton-Robinson buffer with ethanol) provides detection limits in the µM range. Calibration curves show linearity (R² > 0.99) at pH 7–9, with peak potentials around -0.8 V vs. SCE . HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases is also effective for purity assessment .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is a suspected carcinogen and mutagen. Toxicity data indicate mutagenic activity in Salmonella assays (300 nmol/plate) and carcinogenicity in rodent models (TDLo = 1700 mg/kg) . Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Decomposition releases toxic NOx fumes; thus, thermal stability studies (TGA/DSC) are advised to define safe storage conditions (< 25°C, inert atmosphere) .

Advanced Research Questions

Q. How does this compound exert antitumor activity, and what experimental models validate its mechanism?

The compound requires metabolic activation to reactive intermediates (e.g., methyldiazonium ions) that alkylate DNA, inducing apoptosis. In vivo studies in murine tumor models demonstrate dose-dependent inhibition of tumor growth (IC₅₀ = 10–50 µM). Metabolic pathways can be traced using isotopic labeling (e.g., ¹⁴C-dimethyl groups) and HPLC-MS to identify DNA adducts like 7-methylguanine .

Q. What are the decomposition pathways of this triazene, and how can they be leveraged in synthetic chemistry?

Under basic conditions, the compound decomposes via heterolytic cleavage to generate arynes. For example, thermolysis at 80–100°C in DMF yields 4-nitrobenzyne, which participates in cycloaddition reactions with dienes (e.g., furan) to form polycyclic aromatics. Yields >60% are achieved using electron-deficient aryne precursors . Kinetic studies (NMR monitoring) reveal pseudo-first-order decomposition (k = 1.2 × 10⁻⁴ s⁻¹ at pH 10) .

Q. How do structural modifications influence the compound’s bioactivity and physicochemical properties?

Electron-withdrawing substituents (e.g., -NO₂, -CN) enhance stability and mutagenic potency. Comparative studies of analogues (e.g., 1-(4-cyanophenyl)-3,3-dimethyltriazene) show a 3-fold increase in mutagenicity (Ames test) vs. the parent compound . Hydrophobic substituents (e.g., -CF₃) improve blood-brain barrier permeability, as demonstrated in radiolabeled pharmacokinetic assays (t₁/₂ = 2.5 hours in rats) .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

DFT calculations (B3LYP/6-31G*) model the triazene’s electronic structure, identifying the N2 atom as the most nucleophilic site (Mulliken charge = -0.42). Molecular docking (AutoDock Vina) predicts strong binding to DNA methyltransferases (ΔG = -9.2 kcal/mol), validated by SPR assays (KD = 15 nM) .

Methodological Guidance Table

Research ObjectiveRecommended MethodKey ParametersReference
Synthesis OptimizationDiazonium couplingpH 8–9, 6 h stirring, EtOH solvent
Mutagenicity ScreeningAmes test (TA100 strain)300 nmol/plate, S9 metabolic activation
Metabolic ProfilingHPLC-MS/MSESI+, m/z 195 → 178 (CE = 25 eV)
Thermal StabilityTGA/DSCHeating rate 10°C/min, N₂ atmosphere

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